5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
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Overview
Description
5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a synthetic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position and a pyrrolidinyl-ethyl group at the 3-position of the indole ring, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions. Another approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale catalytic processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce various indole derivatives with reduced functional groups .
Scientific Research Applications
5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, its ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- 3-(1,5-dimethyl-2-pyrrolidinyl)-1H-indole
- 7-methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole
- 2-methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole
Uniqueness
5-methoxy-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the pyrrolidinyl-ethyl group at the 3-position enhances its reactivity and potential for diverse applications compared to other indole derivatives .
Properties
CAS No. |
3949-14-2 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
5-methoxy-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H20N2O/c1-18-13-4-5-15-14(10-13)12(11-16-15)6-9-17-7-2-3-8-17/h4-5,10-11,16H,2-3,6-9H2,1H3 |
InChI Key |
KAASYKNZNPWPQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3 |
Origin of Product |
United States |
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